molecular formula Na.O3V<br>Na.VO3<br>NaO3V B075840 Sodium metavanadate CAS No. 13718-26-8

Sodium metavanadate

Cat. No.: B075840
CAS No.: 13718-26-8
M. Wt: 121.929 g/mol
InChI Key: CMZUMMUJMWNLFH-UHFFFAOYSA-N
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Description

Sodium metavanadate (NaVO₃) is an inorganic vanadium (V) compound characterized by its monoclinic crystalline structure and high solubility in water . It is widely utilized in industrial processes, including catalyst synthesis (e.g., selective catalytic reduction catalysts for NOx removal), corrosion inhibition, and materials science (e.g., nanoparticle synthesis) . In medicine, it has been investigated for insulin-mimetic, antimalarial, and lipid-modulating properties, though its toxicity profile limits therapeutic applications .

Preparation Methods

Electrolysis with Ion-Exchange Membranes

Process Overview

Electrolysis using ion-exchange membranes represents a modern approach to sodium metavanadate synthesis. This method directly converts sodium vanadate solutions into this compound by removing excess sodium ions through electrochemical separation. The process eliminates the need for intermediate steps like ammonium vanadate precipitation, simplifying production and reducing vanadium loss .

Key Procedural Steps

  • Anolyte Preparation : Sodium vanadate solution (pH 7.0–8.0) is used as the anolyte.

  • Electrolysis Conditions : A voltage of 12 V and current of 1.2 A are applied for 6 hours, facilitating sodium ion migration across the membrane .

  • Crystallization : The resulting solution is concentrated at 80°C and cooled to 25°C to precipitate this compound crystals .

Advantages and Challenges

  • Advantages :

    • Eliminates sulfuric acid and ammonium sulfate use, reducing toxic wastewater .

    • Achieves product purity >98% with minimal environmental impact .

  • Challenges :

    • High energy consumption due to prolonged electrolysis.

    • Requires precise pH control to avoid vanadium precipitation as VO₂⁺ .

Table 1: Electrolysis Parameters and Outcomes

Voltage (V)Current (A)Time (h)Purity (%)Sodium:Vanadium Ratio
121.2698.11.05
101.0597.51.02

Acid Hydrolysis and Precipitation

Process Overview

This traditional method involves acidifying sodium vanadate solutions to precipitate polyvanadate ions, followed by neutralization with sodium hydroxide. Widely used in industrial settings, it relies on precise pH control to maximize vanadium recovery .

Key Procedural Steps

  • Acidification : Sulfuric acid adjusts the solution pH to 1.1–1.6, triggering polyvanadate precipitation .

  • Heating : The mixture is heated to 90°C for 60–90 minutes to ensure >99.5% vanadium precipitation .

  • Neutralization : Sodium hydroxide is added to dissolve the precipitate, forming this compound solution .

Advantages and Challenges

  • Advantages :

    • High vanadium recovery rates (>99.5%) under optimal conditions .

    • Compatible with impure feedstocks containing chromium or silicon .

  • Challenges :

    • Generates acidic wastewater requiring treatment.

    • Over-acidification risks dissolving vanadium as VO₂⁺, reducing yields .

Table 2: Acid Hydrolysis Optimization

pHTemperature (°C)Time (min)Vanadium Recovery (%)
1.1906099.5
1.6909098.8

Microwave-Assisted Deamination

Process Overview

Microwave heating accelerates the deamination of ammonium metavanadate in the presence of sodium carbonate, offering a rapid alternative to conventional thermal methods. This approach reduces reaction times and energy consumption .

Key Procedural Steps

  • Reagent Mixing : Ammonium metavanadate and sodium carbonate are dissolved in water.

  • Microwave Heating : The mixture undergoes microwave irradiation at 150–200°C for 30–60 minutes, decomposing ammonium ions .

  • Crystallization : The solution is evaporated, filtered, and washed with cold water to obtain this compound dihydrate .

Advantages and Challenges

  • Advantages :

    • Reaction time reduced by 50% compared to conventional methods .

    • High raw material utilization (>95%) with minimal waste .

  • Challenges :

    • Requires specialized microwave equipment.

    • Risk of overheating leading to this compound decomposition .

Table 3: Microwave Synthesis Parameters

Temperature (°C)Time (min)Purity (%)Yield (%)
1804597.893
2003096.590

Comparative Analysis of Synthesis Methods

Efficiency and Cost

  • Electrolysis : Highest purity (>98%) but highest operational costs due to energy demands .

  • Acid Hydrolysis : Moderate cost with high scalability, suited for large-scale production .

  • Microwave : Lowest energy consumption but requires capital investment in equipment .

Environmental Impact

  • Electrolysis : Minimal wastewater, aligning with green chemistry principles .

  • Acid Hydrolysis : Acidic wastewater necessitates neutralization, increasing processing costs .

  • Microwave : Low waste generation but potential microwave leakage risks .

Chemical Reactions Analysis

Reaction with Vanadium Pentoxide (V₂O₅)

The reaction between sodium hydroxide and vanadium pentoxide proceeds as:

2NaOH+V2O52NaVO3+H2O2\text{NaOH}+\text{V}_2\text{O}_5\rightarrow 2\text{NaVO}_3+\text{H}_2\text{O}

Conditions :

  • Requires heating to 100°C with vigorous stirring .

  • Yields dihydrate (NaVO₃·2H₂O) upon crystallization .

Stoichiometric Ratios (for 100 g NaVO₃ production):

ReactantMass (g)
V₂O₅57.57
NaOH25.32

Reaction with Ammonium Metavanadate (NH₄VO₃)

Ammonium metavanadate reacts with NaOH to release ammonia:

NaOH+NH4VO3NaVO3+H2O+NH3\text{NaOH}+\text{NH}_4\text{VO}_3\rightarrow \text{NaVO}_3+\text{H}_2\text{O}+\text{NH}_3\uparrow

Conditions :

  • Conducted under a fume hood due to toxic NH₃ emissions .

  • Redox side reactions may cause yellow discoloration .

Stoichiometric Ratios (for 100 g NaVO₃ production):

ReactantMass (g)
NH₄VO₃74.06
NaOH25.32

Salt-Roast Process in Industrial Extraction

In vanadium ore processing, this compound forms via two pathways during salt roasting :

Oxidation by Water Vapor

2NaCl+V2O5+H2O2NaVO3+2HCl2\text{NaCl}+\text{V}_2\text{O}_5+\text{H}_2\text{O}\rightarrow 2\text{NaVO}_3+2\text{HCl}

  • Rate-controlling step : Decomposition of NaCl-H₂O surface species .

  • Activation energy : -12.1 kcal/mol .

Oxidation by Oxygen

2NaCl+V2O5+12O22NaVO3+Cl22\text{NaCl}+\text{V}_2\text{O}_5+\frac{1}{2}\text{O}_2\rightarrow 2\text{NaVO}_3+\text{Cl}_2

  • Rate-controlling step : Oxygen diffusion through reaction product layers .

  • Temperature dependence : Proceeds rapidly above 670°C (melting point of V₂O₅) .

Industrial Conditions :

  • Ore-salt mixtures roasted at 850°C for 1–2 hours .

  • Achieves 70–80% vanadium extraction efficiency .

Thermal Dehydration

Dihydrate (NaVO₃·2H₂O) converts to anhydrous NaVO₃ upon heating:

NaVO32H2O150200CNaVO3+2H2O\text{NaVO}_3·2\text{H}_2\text{O}\xrightarrow{150-200^\circ \text{C}}\text{NaVO}_3+2\text{H}_2\text{O}\uparrow

  • Anhydrous form is slightly hygroscopic .

Acidic Conversion

Under acidic conditions, NaVO₃ transforms into decavanadate species :

10NaVO3+H+Na6[V10O28]+byproducts10\text{NaVO}_3+\text{H}^+\rightarrow \text{Na}_6[\text{V}_{10}\text{O}_{28}]+\text{byproducts}

Solubility and Solution Behavior

Solubility in Water (g/100 g H₂O) :

Temperature (°C)AnhydrousDihydrate
2019.3~26.5
8040.8~60.1
  • Solubility increases with temperature, favoring crystal growth.

Scientific Research Applications

Scientific Research Applications

  • Catalysis :
    • Sodium metavanadate is extensively used as a catalyst in organic synthesis. Its ability to facilitate oxidation reactions makes it valuable in the production of fine chemicals and pharmaceuticals. For instance, it serves as a precursor for vanadium pentoxide (V₂O₅), which is employed in catalytic converters and as an oxidizing agent in organic reactions .
  • Microbial Studies :
    • This compound has been utilized as a vanadium source in microbial culture media to study vanadium reduction by methanogens. Research indicates that this compound can influence microbial metabolism and enhance the understanding of biogeochemical cycles involving vanadium .
  • Pharmaceutical Applications :
    • In the pharmaceutical industry, this compound has been investigated for its potential health benefits, particularly concerning diabetes and cardiovascular diseases. It has been shown to exhibit insulin-mimetic properties, which may help regulate blood glucose levels .
  • Environmental Studies :
    • This compound is used in environmental research to study its effects on oxidative stress and toxicity in biological systems. Studies have demonstrated that exposure to this compound can lead to increased oxidative stress and cognitive decline in animal models, providing insights into its potential health risks .
  • Immunotoxicity Studies :
    • Research has indicated that this compound may have immunotoxic effects, inhibiting immune responses in certain experimental setups. This aspect is particularly relevant for assessing the safety of vanadium compounds in occupational settings .

Industrial Applications

  • Alloy Production :
    • This compound is used as an alloying agent in the production of vanadium-containing steels and non-ferrous metals. The presence of vanadium enhances the strength and corrosion resistance of these materials .
  • Dyes and Pigments :
    • The compound finds application in the dye industry, particularly for fur dyeing and as a mordant in textile processing. Its ability to fix dyes onto fabrics makes it an essential component in this sector .
  • Corrosion Inhibition :
    • This compound acts as a corrosion inhibitor in gas scrubbing systems, helping to protect metal surfaces from oxidative damage during industrial processes .
  • Glass and Ceramics :
    • In the glass industry, this compound is used to produce colored glass and as a fluxing agent in ceramic formulations, enhancing the properties of the final products .

Case Study 1: Vanadium's Role in Microbial Metabolism

A study examined the use of this compound as a vanadium source for methanogenic bacteria cultures. The results indicated that varying concentrations of this compound influenced microbial growth rates and metabolic activity, highlighting its importance in biogeochemical cycling studies.

Case Study 2: Toxicological Assessment

Research conducted on rats exposed to this compound revealed significant alterations in biochemical markers related to oxidative stress. The study concluded that this compound could induce cognitive decline due to increased oxidative damage, emphasizing the need for careful handling of this compound in both laboratory and industrial settings.

Mechanism of Action

The mechanism of action of sodium metavanadate is primarily attributed to its structural analogy to phosphate and its ability to undergo electron transfer reactions. In biological systems, this compound can inhibit protein tyrosine phosphatases, thereby affecting various cellular processes. It also interacts with glucose metabolism pathways, improving glucose homeostasis and glycogen synthesis .

Comparison with Similar Compounds

Comparison with Similar Vanadium Compounds

Chemical and Structural Differences

Vanadium compounds vary in oxidation state (IV or V) and structural coordination, influencing their reactivity and applications:

Compound Formula Oxidation State Key Structural Features
Sodium metavanadate NaVO₃ V⁵⁺ Chain-like [VO₃]⁻ metavanadate ions
Sodium orthovanadate Na₃VO₄ V⁵⁺ Tetrahedral [VO₄]³⁻ orthovanadate ions
Vanadyl sulfate VOSO₄ V⁴⁺ [VO]²⁺ cation with sulfate counterions
Ammonium metavanadate NH₄VO₃ V⁵⁺ Similar to NaVO₃ but with NH₄⁺ counterions
Vanadium pentoxide V₂O₅ V⁵⁺ Layered structure with bridging oxygen

Acute Toxicity

This compound exhibits higher acute toxicity compared to vanadyl sulfate (V⁴⁺). This disparity is attributed to differences in absorption kinetics and redox activity: V⁵⁺ compounds like NaVO₃ generate reactive oxygen species (ROS), exacerbating oxidative stress in tissues .

Cytotoxicity

In vitro studies on CHO-K1 cells demonstrated NaVO₃'s cytotoxicity (IC₅₀ = 12 µM), surpassing sodium orthovanadate (Na₃VO₄, IC₅₀ = 25 µM) and vanadyl sulfate (IC₅₀ = 50 µM) . The enhanced cytotoxicity of NaVO₃ correlates with its ability to inhibit protein tyrosine phosphatases (PTPases) and disrupt mitochondrial function .

Corrosion Inhibition

NaVO₃ outperforms decavanadate (V₁₀O₂₈⁶⁻) in inhibiting aluminum alloy corrosion. Monomeric metavanadate ions ([VO₃]⁻) adsorb onto metal surfaces, forming protective films, whereas decavanadates polymerize at low pH, reducing efficacy .

Medical and Pharmacological Properties

Insulin-Mimetic Effects

NaVO₃ reduced insulin requirements in diabetic patients by 29–39% via activation of mitogen-activated protein (MAP) kinases, mimicking insulin signaling .

Antimalarial Activity

NaVO₃ demonstrated Plasmodium yoelii yoelii inhibition (IC₅₀ = 8 µM), comparable to ruthenium complexes but with higher cytotoxicity than organic vanadium derivatives . Its mechanism involves ROS-mediated parasite DNA damage .

Data Tables

Table 1: Comparative Toxicity in Rodents (14-Day Exposure)

Compound Lethality (mg/L) Clinical Signs Observed
This compound 2000 Lethargy, abnormal gait, mortality
Vanadyl sulfate None at 2000 No adverse effects

Table 2: Cytotoxicity in CHO-K1 Cells

Compound IC₅₀ (µM) Mechanism of Action
This compound 12 PTPase inhibition, ROS generation
Sodium orthovanadate 25 ATPase inhibition
Vanadyl sulfate 50 Lipid peroxidation

Biological Activity

Sodium metavanadate (NaVO₃) is an inorganic compound that has garnered interest due to its diverse biological activities, particularly in the fields of biochemistry and toxicology. This article explores its biological effects, including its mechanisms of action, potential therapeutic applications, and associated risks.

This compound is a pentavalent vanadium compound that exhibits various biological activities, primarily through its interaction with cellular signaling pathways. It has been shown to influence insulin signaling, oxidative stress responses, and cellular proliferation.

  • Insulin Mimetic Activity : this compound has been demonstrated to mimic insulin by enhancing glucose uptake in adipocytes and stimulating insulin release from pancreatic β-cells. Studies have indicated that it activates the phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for glucose metabolism .
  • Oxidative Stress : Research indicates that this compound can induce oxidative stress by generating reactive oxygen species (ROS). This effect has been linked to cognitive decline and neurotoxicity in animal models, where it altered antioxidant enzyme activities and increased lipid peroxidation markers .

Toxicological Studies

This compound's biological activity is not without risks. Several studies have highlighted its potential toxicological effects:

  • Carcinogenic Potential : this compound has shown carcinogenic tendencies in vitro. It can induce anchorage-independent growth in human bronchial epithelial cells, suggesting a potential for tumorigenesis . Animal studies have reported increased tumor incidences following exposure, particularly in lung tissues .
  • Hematological Effects : In rodent studies, this compound exposure led to significant hematological changes, including microcytosis and alterations in erythrocyte parameters. These effects were more pronounced in mice compared to rats .

Case Studies and Research Findings

Several case studies have provided insights into the biological effects of this compound:

  • Insulin Release Assays : In a study involving βTC-6 cells, this compound enhanced insulin release in a dose-dependent manner. At concentrations of 30 µM, it significantly increased insulin secretion compared to controls .
  • Cognitive Decline in Mice : A study administering this compound over seven days reported significant reductions in antioxidant enzyme activities (SOD and catalase) alongside increased levels of malondialdehyde (MDA), indicating oxidative stress-related cognitive impairment .
  • Histopathological Changes : Long-term exposure studies revealed epithelial hyperplasia in the ileum and alterations in organ weights among exposed rodents, underscoring the compound's potential for inducing pathological changes .

Data Table: Summary of Biological Activities and Effects

Biological ActivityObservations
Insulin Mimetic ActivityEnhanced glucose uptake; stimulated insulin release from β-cells
Oxidative StressIncreased ROS production; decreased antioxidant enzyme activities
Carcinogenic PotentialInduced anchorage-independent growth in bronchial epithelial cells
Hematological ChangesMicrocytosis; alterations in erythrocyte counts
Histopathological ChangesEpithelial hyperplasia; organ weight changes

Q & A

Basic Research Questions

Q. What are the optimal laboratory conditions for synthesizing sodium metavanadate, and how is purity validated?

this compound is typically synthesized by roasting vanadium oxides (e.g., V₂O₅) with sodium carbonate (Na₂CO₃) at elevated temperatures. For example, X-ray diffraction (XRD) analysis confirms purity by matching inter-planar spacing values (e.g., d = 0.355 nm, 0.425 nm) and relative intensities with reference data . Solutions for material science applications often involve dissolving NaVO₃ in boiling water under controlled pH (e.g., Tris buffer at pH 7–9) to prevent polymerization .

Q. Which spectroscopic techniques are used to study this compound’s solution equilibria?

UV-Vis spectrophotometry (240–300 nm) is critical for determining extinction coefficients of vanadate species (e.g., HVO₄²⁻, H₂VO₄⁻) and polymerization behavior under varying pH and temperature. NMR spectroscopy further resolves isopolyvanadate structures in aqueous solutions, requiring stock solutions prepared under nitrogen to avoid oxidation .

Q. What safety protocols are essential for handling this compound in the lab?

NaVO₃ is classified as acutely toxic (oral, inhalation), a reproductive toxin, and hazardous to aquatic systems. Researchers must use PPE (gloves, respirators) and ensure emergency protocols for spills. First-aid measures include immediate medical consultation, as gastrointestinal irritation is common .

Q. How is this compound characterized for structural and electrical properties?

XRD and calorimetry (e.g., solution calorimetry) validate crystallinity and thermodynamic stability (ΔH°f = -274.2 kcal/mol for NaVO₃). Electrical properties are studied via impedance spectroscopy, particularly when doped with cobalt oxide for insulation applications .

Advanced Research Questions

Q. How does this compound modulate glucose metabolism in diabetic models, and what methodological frameworks are used?

In NIDDM patients, NaVO₃ enhances nonoxidative glucose disposal by 29–39% during insulin clamp studies, measured via indirect calorimetry. Mechanistically, it activates mitogen-activated protein (MAP) and S6 kinases in mononuclear cells, mimicking insulin signaling. IDDM models show reduced insulin requirements but no significant glucose metabolism changes, highlighting tissue-specific effects .

Q. What explains the differential bioactivity of this compound compared to other vanadium compounds?

this compound (V⁵⁺) is less potent than orthovanadate (V⁵⁺, higher bioavailability) but more active than pyrovanadate (inactive) in growth studies. Oxidation state, coordination geometry (e.g., monomeric vs. polymeric species), and cellular uptake efficiency determine these differences .

Q. How can NaVO₃ improve vanadium leaching efficiency from spent catalysts, and what parameters optimize this process?

In spent SCR catalyst recycling, NaVO₃ in NH₃·H₂O solutions prevents ammonium metavanadate precipitation, increasing V leaching rates. Key parameters include pH (8–10), temperature (60–80°C), and NaVO₃ concentration (0.1–0.5 M), with SiO₂ carrier integrity monitored via SEM-EDS .

Q. What challenges arise in interpreting metavanadate polymerization under varying experimental conditions?

Polymerization (e.g., V₃O₉³⁻, V₄O₁₂⁴⁻) depends on concentration, pH, and ionic strength. Spectrophotometric data require correction for temperature-dependent equilibria (ΔH° = -21 kJ/mol for H₂VO₄⁻ polymerization). Discrepancies in reported pKa values (e.g., 7.62 ± 0.07 for H₂VO₄⁻) necessitate rigorous buffer standardization .

Q. How is this compound utilized in synthesizing vanadium oxide nanomaterials for energy applications?

NaVO₃ serves as a precursor for V₂O₅ nanoparticles via acid precipitation (e.g., H₂SO₄). For solar cells, NaVO₃-derived V₂O₅ hydrates are spin-coated as hole-transport layers, with annealing at 150°C to optimize conductivity and stability .

Q. What thermodynamic data are critical for predicting NaVO₃ reactivity in environmental or biological systems?

Enthalpy of formation (ΔH°f = -274.2 kcal/mol) and polymerization constants (e.g., K₃ = 10.8 × 10⁶ mol⁻²) inform solubility and speciation models. These data are essential for toxicity assessments and designing vanadium-based therapeutics .

Methodological Notes

  • Contradiction Analysis : Discrepancies in biological efficacy (e.g., IDDM vs. NIDDM responses) require cross-validation using kinase activity assays and isotopic glucose tracing .
  • Data Gaps : Limited studies on long-term toxicity of NaVO₃ in mammalian models warrant extended in vivo exposure assays .

Properties

IUPAC Name

sodium;oxido(dioxo)vanadium
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InChI

InChI=1S/Na.3O.V/q+1;;;-1;
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InChI Key

CMZUMMUJMWNLFH-UHFFFAOYSA-N
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Canonical SMILES

[O-][V](=O)=O.[Na+]
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Molecular Formula

Na.VO3, NaVO3, NaO3V
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DSSTOX Substance ID

DTXSID3044336
Record name Sodium metavanadate
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Molecular Weight

121.929 g/mol
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Physical Description

Sodium vanadate appears as colorless to yellow crystals or cream colored solid. Melting point 630 °C., Liquid; Water or Solvent Wet Solid, Colorless to yellow or cream-colored solid; [Merck Index] Off-white odorless powder; Hygroscopic; [Alfa Aesar MSDS]
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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CAS No.

13718-26-8
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Melting Point

1166 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

First, an 8% by weight solution of sodium metavanadate (NaVO3) was prepared by dissolving an appropriate amount of NaVO3 powder in water. The NaVO3 and water were stirred for several hours until the NaVO3 powder was completely dissolved. 4700 grams of the sodium metavanadate solution was acidified using 3600 milliliters of Amberlite IR-120 ion exchange resin (commercially available from Fluka Chemical Corp., New York) to form a solution of vanadic acid having a pH less than 2. Immediately following acidification, approximately 4500 grams of the vanadic acid solution was partially neutralized with a 12% weight solution of lithium hydroxide monohydrate (LiOH.H2O) in water. The resulting acidic lithium vanadate solution had a pH of about 5.30. The ratio of lithium to vanadium in the solution was measured using inductively coupled plasma emission spectroscopy and was found to be 0.53 to 1.00. The lithium vadadate solution had a solids content of 3% by weight. A 760 gram aliquot of the acidic lithium vanadate solution was dried by rotary vacuum evaporation at 40° C. to form an orange solid. The solid was dissolved in 380 grams of ethanol. Dissolution in ethanol was carried out by stirring at room temperature for several hours, followed by refluxing at the boiling point for at least an hour. Following refluxing, a small amount of undissolved solid remained and was allowed to settle, leaving a transparent orange vanadium oxide precursor solution.
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